5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including oxidative cyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling.
Introduction of the Chlorine and Difluoromethoxy Groups:
Carboxylation: The final step involves the carboxylation of the benzofuran ring to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)benzofuran-3-carboxylic acid
- 3-Chloro-5-(difluoromethoxy)benzofuran-2-carboxylic acid
- 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid
Uniqueness
5-Chloro-3-(difluoromethoxy)benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and difluoromethoxy groups enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C10H5ClF2O4 |
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Molecular Weight |
262.59 g/mol |
IUPAC Name |
5-chloro-3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClF2O4/c11-4-1-2-6-5(3-4)7(17-10(12)13)8(16-6)9(14)15/h1-3,10H,(H,14,15) |
InChI Key |
PDDSBDLDMGHUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)OC(F)F |
Origin of Product |
United States |
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